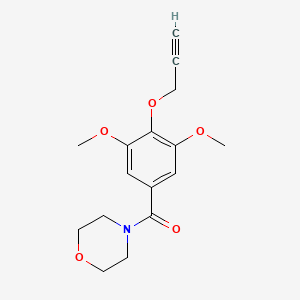
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- is a chemical compound with the molecular formula C16H19NO5 It is known for its unique structure, which includes a morpholine ring and a benzoyl group substituted with propargyloxy and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-propargyloxy-3,5-dimethoxybenzoic acid.
Coupling Reaction: The benzoic acid derivative is then coupled with morpholine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the propargyloxy or dimethoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propargyloxy group may facilitate covalent binding to target proteins, while the dimethoxybenzoyl group can enhance binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Propargyloxy-3,5-dimethoxybenzoyl)piperidine
- 4-(4-Propargyloxy-3,5-dimethoxybenzoyl)pyrrolidine
- 4-(4-Propargyloxy-3,5-dimethoxybenzoyl)thiomorpholine
Uniqueness
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and stability, while the propargyloxy and dimethoxybenzoyl groups provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
64039-16-3 |
|---|---|
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
(3,5-dimethoxy-4-prop-2-ynoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19NO5/c1-4-7-22-15-13(19-2)10-12(11-14(15)20-3)16(18)17-5-8-21-9-6-17/h1,10-11H,5-9H2,2-3H3 |
InChI Key |
LIXMSOANBQIHKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC#C)OC)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
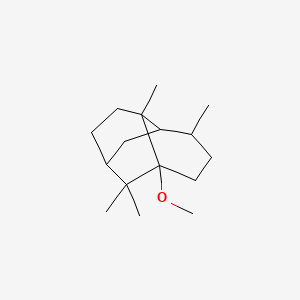

![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
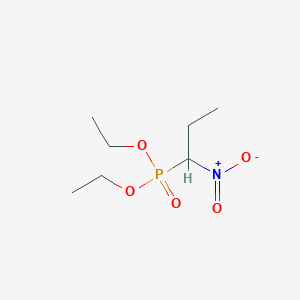
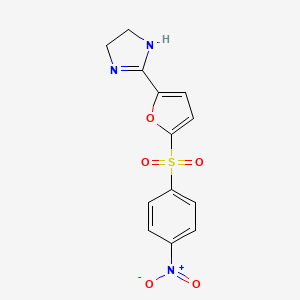
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
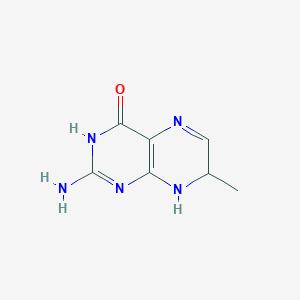

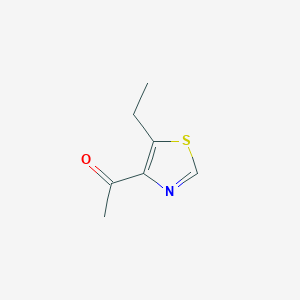
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
